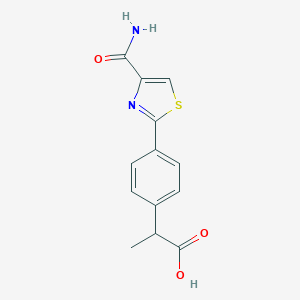
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: The compound has shown promise as an anti-inflammatory agent and a potential treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Propanoic acid derivatives: These compounds have a similar backbone and are used in various chemical and pharmaceutical applications.
Uniqueness
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of the thiazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
132483-50-2 |
|---|---|
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18) |
Clé InChI |
LLQLJWQXGJTWCS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















